cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with a unique structure that combines a cyclohexane ring, an ethylphenoxy group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of the cyclohexanecarbonyl chloride and the ethylphenoxy methyl intermediates. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and methylation, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine, nitric acid). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution can result in various substituted aromatic compounds .
Scientific Research Applications
2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and cyclohexanecarbonyl compounds. Examples include:
Uniqueness
What sets 2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H35NO4 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
cyclohexyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C27H35NO4/c1-4-19-10-12-22(13-11-19)32-18-24-23-17-26(31-3)25(30-2)16-21(23)14-15-28(24)27(29)20-8-6-5-7-9-20/h10-13,16-17,20,24H,4-9,14-15,18H2,1-3H3 |
InChI Key |
YKHAQCQHYNPKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CCCCC4)OC)OC |
Origin of Product |
United States |
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